molecular formula C23H26N4OS B12149682 N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12149682
M. Wt: 406.5 g/mol
InChI Key: KCGVBUXJQOASJO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring, which is further connected to a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Piperazine-Pyridine Moiety: This step involves the reaction of piperazine with pyridine under specific conditions to form the desired substituted piperazine.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately, often through a series of reactions involving sulfur-containing reagents.

    Coupling Reactions: The piperazine-pyridine moiety is then coupled with the thiophene ring using appropriate coupling agents.

    Formation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.

    Thiophene-based Benzamides: Compounds with a thiophene ring and benzamide core exhibit comparable chemical properties and reactivity.

Uniqueness

N-(5-ethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H26N4OS/c1-2-20-16-19(23(29-20)25-22(28)18-8-4-3-5-9-18)17-26-12-14-27(15-13-26)21-10-6-7-11-24-21/h3-11,16H,2,12-15,17H2,1H3,(H,25,28)

InChI Key

KCGVBUXJQOASJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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